Methyltriphenylphosphonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132585. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

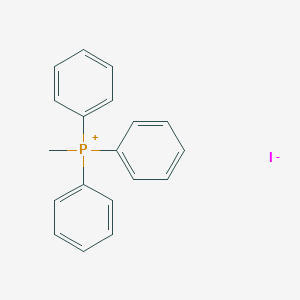

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMIXMFEVJHFNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942850 | |

| Record name | Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-66-9, 1560-52-7, 20667-19-0 | |

| Record name | Phosphonium, methyltriphenyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium iodide, (methyl-14C) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2B7G7R4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CAS number for Methyltriphenylphosphonium iodide?

CAS Number: 2065-66-9

This technical guide provides an in-depth overview of Methyltriphenylphosphonium (B96628) iodide, a versatile phosphonium (B103445) salt with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

Methyltriphenylphosphonium iodide is a white to light yellow crystalline powder.[1] It is a salt consisting of a methyltriphenylphosphonium cation and an iodide anion. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 2065-66-9 | [2][3][4][5][6][7] |

| Molecular Formula | C19H18IP | [2][3][5] |

| Molecular Weight | 404.22 g/mol | [1][3][4] |

| Melting Point | 183-185 °C (lit.) | [1][3] |

| Appearance | White to light yellow powder | [1][3] |

| Solubility | Soluble in water, acetone, dichloromethane, and methanol. | [1][5] |

| Sensitivity | Light sensitive and hygroscopic. | [1][3][5] |

| EINECS Number | 218-178-5 | [3][4] |

Synthesis of this compound

This compound is typically synthesized via a straightforward nucleophilic substitution reaction between triphenylphosphine (B44618) and methyl iodide.[8]

Experimental Protocol

A common laboratory-scale synthesis protocol is as follows:

-

Preparation: Dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as benzene (B151609) or dichloromethane.[7][8][9]

-

Reaction: Add methyl iodide (typically a slight excess, e.g., 1.1 equivalents) dropwise to the triphenylphosphine solution at room temperature.[8][10]

-

Stirring: Stir the reaction mixture at room temperature for a period ranging from one hour to several hours, or until a precipitate forms.[8][9]

-

Isolation: Collect the solid precipitate by filtration.[8][9]

-

Washing: Wash the collected solid with a solvent in which the product is sparingly soluble, such as benzene or ethyl acetate, to remove any unreacted starting materials.[8][9]

-

Drying: Dry the purified this compound under vacuum to obtain the final product.[8][9]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Wittig Reaction

This compound is a crucial precursor for the preparation of methylenetriphenylphosphorane, a widely used Wittig reagent.[5][6][11] The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][11]

The overall process involves the deprotonation of the phosphonium salt with a strong base to form the ylide, which then reacts with a carbonyl compound.

The mechanism of the Wittig reaction is depicted in the following diagram:

Caption: The mechanism of the Wittig reaction using a phosphonium ylide.

Applications in Drug Development: Mitochondrial Targeting

The triphenylphosphonium (TPP) cation is a lipophilic cation that can readily cross biological membranes.[12] Due to the large negative membrane potential of the inner mitochondrial membrane, TPP-containing molecules accumulate within the mitochondria of living cells.[12] This property has been exploited in drug development to deliver therapeutic agents specifically to the mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders.[12]

While this compound itself is not a therapeutic agent, the TPP moiety is a key component in the design of mitochondria-targeted drugs.[12] The iodide anion can be exchanged for other counterions or the TPP cation can be covalently attached to a drug molecule.

The principle of mitochondrial targeting by TPP-based compounds is illustrated below:

Caption: Accumulation of TPP-conjugated drugs in the mitochondrial matrix.

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 甲基三苯基碘化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 2065-66-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 12. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyltriphenylphosphonium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of methyltriphenylphosphonium (B96628) iodide from triphenylphosphine (B44618) and iodomethane (B122720). Methyltriphenylphosphonium iodide is a crucial precursor for the generation of phosphonium (B103445) ylides, which are key reagents in the Wittig reaction for alkene synthesis.[1][2]

Reaction Principle

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. The iodide ion is displaced as the leaving group, resulting in the formation of the quaternary phosphonium salt.[3]

Experimental Data Summary

The following table summarizes various reported experimental conditions and results for the synthesis of this compound. This data allows for a comparative analysis of different synthetic approaches.

| Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Triphenylphosphine, Iodomethane | Dichloromethane (B109758) | Room Temperature | 1 hour | 97 | 185-187 | [4] |

| Triphenylphosphine, Iodomethane | Tetrahydrofuran | Room Temperature | 12 hours | 91 | Not Reported | [4] |

| Triphenylphosphine, Iodomethane | Benzene | Room Temperature | 12 hours | 94 | 189 | [1][5] |

| Triphenylphosphine, Iodomethane | Diethyl Ether | Not Specified | 2 days | 91.2 | Not Reported | [4] |

| Triphenylphosphine, Iodomethane | None (Neat) | Not Specified | Not Specified | 95.4 | 185.9-186.8 | [6] |

| Triphenylphosphine, Ammonium Iodide, Trimethyl Orthoformate | Trimethyl Orthoformate | 110°C (Reflux) | 1 hour | 92 | Not Reported | [4] |

Detailed Experimental Protocol

This protocol provides a standardized procedure for the synthesis of this compound, based on common and reliable methods.[1][4][5]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Iodomethane (CH₃I)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (if heating)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). The amount of solvent should be sufficient to fully dissolve the triphenylphosphine.

-

Addition of Iodomethane: While stirring the solution at room temperature, add iodomethane (1.1-1.5 equivalents) dropwise using a dropping funnel. An exothermic reaction may be observed.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours, depending on the solvent and desired conversion.[4] A white precipitate of this compound will form during the reaction.[4]

-

Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline powder.[4]

Characterization: The identity and purity of the synthesized this compound can be confirmed by its melting point, which is typically in the range of 183-189°C.[1][7][8]

Reaction Workflow and Mechanism

The synthesis follows a straightforward SN2 mechanism. The workflow diagram below illustrates the key steps of the reaction.

Caption: SN2 reaction mechanism for the synthesis of this compound.

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 2065-66-9 [chemicalbook.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. homework.study.com [homework.study.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound 97 2065-66-9 [sigmaaldrich.com]

- 8. メチルトリフェニルホスホニウムヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of Methyltriphenylphosphonium iodide.

For Researchers, Scientists, and Drug Development Professionals

Methyltriphenylphosphonium (B96628) iodide is a quaternary phosphonium (B103445) salt that serves as a crucial reagent in synthetic organic chemistry. Its primary application lies in its role as a precursor to the Wittig reagent, methylenetriphenylphosphorane, which is extensively used for the olefination of aldehydes and ketones. This guide provides an in-depth overview of its physical and chemical properties, synthesis, and key applications, with a focus on experimental details and data presentation for the laboratory setting.

Core Properties and Data

The fundamental physical and chemical characteristics of methyltriphenylphosphonium iodide are summarized below.

Physical and Chemical Properties

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₈IP | [1][2][3] |

| Molecular Weight | 404.22 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow crystalline powder | [1][4][5] |

| Melting Point | 183-188 °C | [1][2][4][6][5][7] |

| Solubility | Soluble in water, methanol, acetone, and dichloromethane (B109758). Slightly soluble in chloroform. Insoluble in benzene. | [4][6][5][7] |

| Sensitivity | Hygroscopic and light-sensitive. | [1][4][7] |

| Odor | Odorless | [7][8] |

Spectroscopic Data

| Spectrum Type | Description | Citations |

| ¹H NMR | Spectra are available and consistent with the structure. | [3][4][9] |

| ¹³C NMR | Spectra are available. | [3][4] |

| ³¹P NMR | Spectra have been recorded. | [3][10] |

| IR Spectroscopy | Infrared spectra (FTIR and ATR-IR) are available. | [3][4][11] |

| Mass Spectrometry | Mass spectral data is available. | [3][4] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the quaternization of triphenylphosphine (B44618) with methyl iodide. Several protocols with minor variations have been reported.

Synthesis of this compound

The general reaction involves the nucleophilic attack of triphenylphosphine on methyl iodide.

Caption: Synthesis of this compound.

Protocol 1: Synthesis in Benzene [4][12]

-

Recrystallize triphenylphosphine from ethanol (B145695) and dry it over phosphorus pentoxide under reduced pressure for 12 hours.

-

Dissolve 39 g (0.15 mol) of the purified triphenylphosphine in 105 mL of benzene.

-

Add 10.0 mL (22.8 g, 0.16 mol) of iodomethane (B122720) to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

A precipitate will form. Filter the solid product.

-

Wash the precipitate with benzene.

-

Dry the product over phosphorus pentoxide under reduced pressure for 12 hours to yield the final product (Yield: 94%).

Protocol 2: Synthesis in Dichloromethane [13]

-

Add 20 g (80 mmol) of triphenylphosphine to 50 mL of dichloromethane (CH₂Cl₂) and stir until fully dissolved.

-

Add 6.0 mL (96 mmol) of methyl iodide dropwise to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Dry the resulting solid under vacuum at 40°C for 12 hours to obtain the white powdered product (Yield: 97%).

Protocol 3: Synthesis in Tetrahydrofuran (B95107) [13]

-

Dissolve 500 g (2.03 mol) of triphenylphosphine in 3 L of tetrahydrofuran (THF).

-

Add 432 g (3.05 mol) of methyl iodide dropwise to the solution at room temperature while stirring.

-

Continue stirring for 12 hours, during which a large amount of white solid will form.

-

Filter the solid to separate it from excess methyl iodide and THF to yield the product (Yield: 91%).

Applications in Organic Synthesis

The primary utility of this compound is as a precursor for the Wittig reaction, a fundamental method for carbon-carbon double bond formation.

The Wittig Reaction

The Wittig reaction transforms an aldehyde or a ketone into an alkene. The process begins with the deprotonation of the phosphonium salt to form a highly nucleophilic ylide (the Wittig reagent), which then reacts with the carbonyl compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound 97 2065-66-9 [sigmaaldrich.com]

- 3. This compound | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2065-66-9 [chemicalbook.com]

- 5. This compound, this compound,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]

- 6. Methyl Triphenyl Phosphonium Iodide | India [novainternational.net]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 9. This compound(2065-66-9) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Page loading... [guidechem.com]

An In-depth Technical Guide to the Mechanism of Ylide Formation from Methyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the formation of methylenetriphenylphosphorane (B3051586) (a Wittig reagent) from methyltriphenylphosphonium (B96628) iodide. The information is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Core Mechanism of Ylide Formation

The formation of a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane, from methyltriphenylphosphonium iodide is a fundamental process in organic synthesis, primarily serving as the first step in the widely utilized Wittig reaction. The overall transformation involves a two-step process: the quaternization of triphenylphosphine (B44618) to form the phosphonium salt, followed by the deprotonation of this salt to yield the ylide.

Step 1: Synthesis of this compound (SN2 Reaction)

The initial step involves the reaction of triphenylphosphine with methyl iodide.[1] Triphenylphosphine acts as a nucleophile, with the lone pair of electrons on the phosphorus atom attacking the electrophilic methyl group of methyl iodide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The iodide ion is displaced as the leaving group, resulting in the formation of the quaternary phosphonium salt, this compound.[3] This salt is a stable, crystalline solid that can be isolated and purified.[4]

Step 2: Deprotonation to Form the Ylide

The second and final step is the deprotonation of the this compound to form the ylide, methylenetriphenylphosphorane. The protons on the methyl group of the phosphonium salt are acidic due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom.[1] A strong base is required to abstract one of these protons.[5] Common bases used for this purpose include organolithium reagents (like n-butyllithium and phenyllithium), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide.[5][6] The estimated pKa of the methyltriphenylphosphonium salt is approximately 15.[5] The resulting ylide is a highly polar and basic species, often used in situ for subsequent reactions.[5]

The ylide exists as a resonance hybrid of two contributing structures: the ylide form with a positive charge on phosphorus and a negative charge on the adjacent carbon, and the phosphorane form with a double bond between phosphorus and carbon.[5]

Experimental Protocols

Detailed methodologies for the key steps in the formation of methylenetriphenylphosphorane are provided below.

Synthesis of this compound

This protocol is adapted from a procedure described in Organic Syntheses.[7]

Materials:

-

Triphenylphosphine (recrystallized from ethanol (B145695) and dried)

-

Iodomethane

-

Benzene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 39 g (0.15 mol) of triphenylphosphine in 105 mL of benzene.

-

To this solution, add 10.0 mL (22.8 g, 0.16 mol) of iodomethane.

-

Stir the mixture at room temperature for 12 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with benzene.

-

Dry the solid under reduced pressure over phosphorus pentoxide for 12 hours.

Expected Yield: 57 g (94%).[4] Melting Point: 189°C.[4]

Formation of Methylenetriphenylphosphorane using n-Butyllithium

This protocol is a general procedure based on common laboratory practices.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium (B8661593) bromide (38.5 g, 0.1 mol) and 200 mL of anhydrous THF.

-

Cool the resulting suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, stir the resulting ylide solution at 0°C for 1 hour. The formation of the ylide is often indicated by the appearance of a characteristic orange or yellow color. The ylide is now ready for use in a subsequent reaction.

Formation of Methylenetriphenylphosphorane using Sodium Hydride

This protocol is adapted from a procedure described for a similar Wittig reagent synthesis.[8]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend this compound (1.5 equivalents) in anhydrous THF.

-

Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere.

-

After the addition is complete, stir the resulting deep red-orange mixture at room temperature for 1 hour to ensure the complete formation of the ylide. The ylide solution is now ready for use.

Quantitative Data

A summary of key quantitative data related to the formation of methylenetriphenylphosphorane is presented in the tables below for easy comparison.

Physical and Spectroscopic Properties

| Property | This compound | Methylenetriphenylphosphorane |

| Molecular Formula | C₁₉H₁₈IP | C₁₉H₁₇P |

| Molecular Weight | 404.22 g/mol [9] | 276.3 g/mol [7] |

| Appearance | White to light yellow crystalline solid[4] | Yellow solid[5] |

| Melting Point | 183-185 °C[9] | Decomposes in water[5] |

| pKa | ~15[5] | N/A |

| ¹H NMR (ppm) | See reference[1] | See reference[10] |

| ³¹P NMR (ppm) | See reference[11] | See reference[7] |

Synthesis of this compound: Reported Yields

| Reactants | Solvent | Reaction Time | Yield | Reference |

| Triphenylphosphine, Methyl iodide | Benzene | 12 h | 94% | [4] |

| Triphenylphosphine, Methyl iodide | Dichloromethane | 1 h | 97% | [5] |

| Triphenylphosphine, Methyl iodide | Diethyl ether | 2 days | 91.2% | [5] |

| Triphenylphosphine, Methyl iodide | N/A | N/A | 95.4% |

Ylide Formation: Common Bases and Solvents

| Base | Solvent(s) | Typical Conditions | Notes |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | 0°C to room temperature | Very common, highly effective for non-stabilized ylides. |

| Phenyllithium | Ether/Cyclohexane | Ice bath | Effective, as demonstrated in Organic Syntheses.[7] |

| Sodium Hydride (NaH) | THF, DMF | Room temperature to reflux | A safer alternative to organolithiums, often used for stabilized ylides but also effective for non-stabilized ones.[8] |

| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | -33°C to room temperature | A strong base, effective but requires handling of liquid ammonia.[5] |

| Potassium tert-butoxide | THF, DMSO | Room temperature | A strong, non-nucleophilic base suitable for ylide formation.[5] |

Note: The yield of the ylide itself is often not reported as it is typically generated and used in situ. The success of the ylide formation is usually inferred from the yield of the subsequent Wittig reaction.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows.

Caption: Mechanism of Ylide Formation.

Caption: Experimental Workflow.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Methylenetriphenylphosphorane | C19H17P | CID 137960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. rsc.org [rsc.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data and Experimental Protocols for Methyltriphenylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyltriphenylphosphonium (B96628) iodide, a widely used reagent in organic synthesis, particularly in the Wittig reaction. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition, to support researchers in the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyltriphenylphosphonium iodide.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 - 7.9 | Multiplet | - | Aromatic Protons (C₆H₅) |

| 3.25 | Doublet | 13.2 | Methyl Protons (CH₃)[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.4 | Aromatic Carbon (para-C) |

| 133.7 | Aromatic Carbon (ortho-C or meta-C) |

| 130.6 | Aromatic Carbon (ortho-C or meta-C) |

| 118.5 | Aromatic Carbon (ipso-C) |

| 12.9 | Methyl Carbon (CH₃) |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2990 | Medium | Aliphatic C-H Stretch |

| ~1585 | Medium | C=C Aromatic Ring Stretch |

| ~1485 | Medium | C=C Aromatic Ring Stretch |

| ~1435 | Strong | P-C (Phenyl) Stretch |

| ~1110 | Strong | P-C (Phenyl) Stretch |

| ~995 | Medium | Aromatic C-H Out-of-Plane Bend |

| ~745 | Strong | Aromatic C-H Out-of-Plane Bend |

| ~720 | Strong | Aromatic C-H Out-of-Plane Bend |

| ~690 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with methyl iodide.[2]

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as diethyl ether or dichloromethane.

-

Add an excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature. The product will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The typical volume of solvent is 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Analysis:

-

The NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum and enhance signal-to-noise.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount of the solid this compound sample (typically 1-2 mg).

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to the die to form a thin, transparent KBr pellet.

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The obtained spectrum is then analyzed for the characteristic absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Spectroscopic Analysis Workflow.

References

Solubility of Methyltriphenylphosphonium iodide in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenylphosphonium (B96628) iodide (Ph₃PMeI), a quaternary phosphonium (B103445) salt, is a vital reagent in organic synthesis, most notably as a precursor for the generation of phosphonium ylides for the Wittig reaction. Its efficacy in various chemical transformations is intrinsically linked to its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of methyltriphenylphosphonium iodide in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Data

A thorough review of available literature indicates a general consensus on the qualitative solubility of this compound. However, specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively reported in readily accessible sources. The following table summarizes the available qualitative solubility information.

| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility |

| Polar Protic | Water | H₂O | Soluble[1][2][3] |

| Methanol | CH₃OH | Soluble[1][2][3] | |

| Ethanol | C₂H₅OH | Soluble[4] | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble[1][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] | |

| Chloroform | CHCl₃ | Slightly Soluble[5] | |

| Nonpolar Aromatic | Benzene | C₆H₆ | Insoluble[2][3] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following generalized gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent at a given temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Syringes

-

Pre-weighed glass weighing dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed glass weighing dish. Record the exact mass of the empty dish beforehand.

-

-

Solvent Evaporation:

-

Place the weighing dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven temperature should be well below the melting point of the solute (typically 183-185 °C). A vacuum oven can be used to facilitate drying at a lower temperature.

-

Continue drying until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Data Analysis:

-

Measure the final mass of the weighing dish containing the dried this compound.

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty weighing dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L), based on the initial volume of the saturated solution and the calculated mass of the dissolved solid.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, its qualitative solubility profile indicates a preference for polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. Understanding the solubility of this key reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the successful execution of synthetic procedures in research, development, and manufacturing settings.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, this compound,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]

- 3. Methyl Triphenyl Phosphonium Iodide | India [novainternational.net]

- 4. CAS 2065-66-9: Phosphonium, methyltriphenyl-, iodide (1:1) [cymitquimica.com]

- 5. This compound | 2065-66-9 [chemicalbook.com]

An In-depth Technical Guide to Methyltriphenylphosphonium Iodide: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium (B96628) iodide, a quaternary phosphonium (B103445) salt, is a cornerstone reagent in organic synthesis, primarily recognized for its pivotal role in the Wittig reaction. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and key physicochemical properties. Emphasis is placed on practical applications in the synthesis of alkenes from carbonyl compounds, a transformation of fundamental importance in the construction of complex molecules, including pharmaceuticals.

Discovery and History

The history of methyltriphenylphosphonium iodide is intrinsically linked to the development of the Wittig reaction, a Nobel Prize-winning method for alkene synthesis. While the synthesis of quaternary phosphonium salts was known, the specific preparation and use of this compound as a precursor to the methylenetriphenylphosphorane (B3051586) ylide was a critical development.

In 1954, Georg Wittig and his student Ulrich Schöllkopf reported the reaction that now bears his name.[1][2] Their work demonstrated that a phosphonium ylide, generated by the deprotonation of a phosphonium salt, could react with an aldehyde or a ketone to form an alkene and triphenylphosphine (B44618) oxide.[1][3] The necessary precursor for the simplest ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is this compound.[2][3] The formation of this salt is a straightforward Sₙ2 reaction between triphenylphosphine and methyl iodide.[3] This discovery revolutionized synthetic organic chemistry by providing a reliable and versatile method for forming carbon-carbon double bonds. For his contributions, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1][2]

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[4][5][6] It is sensitive to light and hygroscopic.[5][7] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈IP | [4][8][9] |

| Molecular Weight | 404.22 g/mol | [4][5][10][11] |

| Melting Point | 183-185 °C | [4][5][10][11] |

| Appearance | White to light yellow powder | [4][5][6] |

| Solubility | Soluble in water, methanol, acetone, and dichloromethane (B109758). Insoluble in benzene. | [6][7] |

| CAS Number | 2065-66-9 | [4][5][10][11][12] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a classic example of a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide. Several variations of this procedure exist, differing primarily in the choice of solvent. Below are detailed protocols from the literature.

Protocol 1: Synthesis in Benzene

This procedure is a widely cited method for preparing this compound.[12][13]

Materials:

-

Triphenylphosphine (recrystallized from ethanol (B145695) and dried)

-

Iodomethane (B122720) (Methyl iodide)

-

Benzene

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 39 g (0.15 mol) of triphenylphosphine in 105 mL of benzene.

-

Add 10.0 mL (22.8 g, 0.16 mol) of iodomethane to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the solid with benzene.

-

Dry the product under reduced pressure over phosphorus pentoxide for 12 hours.

Expected Yield: 57 g (94%).[12][13]

Protocol 2: Synthesis in Dichloromethane

This method offers a faster reaction time.[14]

Materials:

-

Triphenylphosphine

-

Methyl iodide (CH₃I)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Add 20 g (80 mmol) of triphenylphosphine to 50 mL of dichloromethane in a flask and stir until dissolved.

-

Add 6.0 mL (96 mmol) of methyl iodide dropwise to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

A solid will precipitate out of the solution.

-

Dry the solid under vacuum at 40°C for 12 hours to obtain the final product.

Expected Yield: 97%.[14]

Protocol 3: Synthesis in Tetrahydrofuran

This protocol is suitable for larger scale preparations.[14]

Materials:

-

Triphenylphosphine

-

Methyl iodide

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 500 g (2.03 mol) of triphenylphosphine in 3 L of tetrahydrofuran.

-

Add 432 g (3.05 mol) of methyl iodide dropwise to the solution at room temperature with stirring.

-

Continue stirring for 12 hours, during which a large amount of white solid will form.

-

Filter the mixture to collect the solid product and remove excess methyl iodide and tetrahydrofuran.

Expected Yield: 850 g (91%).[14]

Protocol 4: Synthesis in Diethyl Ether (Solvent-Assisted)

This method involves minimal solvent and a longer reaction time.[14]

Materials:

-

Triphenylphosphine

-

Methyl iodide

-

Absolute dry diethyl ether

Procedure:

-

Dissolve 5.5 g of triphenylphosphine in approximately 10 mL of absolute dry diethyl ether.

-

Add 4.2 g of pre-cooled methyl iodide.

-

Seal the flask tightly and let it stand for two days.

-

Add more absolute dry diethyl ether to the mixture.

-

Collect the solid by vacuum filtration and wash with absolute dry diethyl ether.

-

Dry the solid under vacuum.

Expected Yield: 7.7 g (91.2%).[14]

The Wittig Reaction: A Logical Workflow

This compound is the precursor to the Wittig reagent, methylenetriphenylphosphorane. The overall process of using the phosphonium salt to convert a carbonyl compound to an alkene can be visualized as a two-step logical workflow.

Caption: Workflow of the Wittig reaction starting from this compound.

The first step is the deprotonation of this compound by a strong base, such as n-butyllithium or phenyllithium, to form the reactive ylide, methylenetriphenylphosphorane.[3][13] This ylide then reacts with an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[1] This intermediate is unstable and undergoes a retro-[2+2] cycloelimination to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1]

Reaction Mechanism: Formation of the Wittig Reagent

The formation of the Wittig reagent (the ylide) from this compound is a critical acid-base reaction. The following diagram illustrates this process.

Caption: Deprotonation of this compound to form the ylide.

Applications in Synthesis

This compound is a widely used reagent in organic synthesis.[4][9] Its primary application is as a precursor to the Wittig reagent for the conversion of aldehydes and ketones to terminal alkenes (methylenation).[1][2] This reaction is highly valuable in the synthesis of natural products, pharmaceuticals, and other complex organic molecules where the introduction of a methylene (B1212753) group is required. Beyond its role in the classic Wittig reaction, it is also used as a reactant for the synthesis of triphenylamine-based dyes for use in dye-sensitized solar cells and as a ligand in coupling reactions.[7][12]

Conclusion

This compound is a fundamentally important reagent in organic chemistry. Its discovery and application in the Wittig reaction have had a profound and lasting impact on the field of chemical synthesis. The straightforward and high-yielding preparation of this phosphonium salt, coupled with its versatility in generating the corresponding ylide, ensures its continued and widespread use in both academic research and industrial applications, particularly in the development of new therapeutic agents.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound, this compound,2065-66-9, methyl triphenyl iodide manufacturer in India [sodiumiodide.net]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | C19H18IP | CID 638159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound 97 2065-66-9 [sigmaaldrich.com]

- 11. メチルトリフェニルホスホニウムヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 2065-66-9 [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Methyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Methyltriphenylphosphonium iodide. While specific, detailed TGA curve data for this compound is not extensively available in peer-reviewed literature, this document consolidates known physical properties, expected thermal decomposition behavior based on related compounds, and standardized experimental protocols relevant to the analysis of phosphonium (B103445) salts.

Introduction to this compound and its Thermal Stability

This compound (MTPPI) is a quaternary phosphonium salt widely used in organic synthesis, notably as a precursor for the Wittig reagent. Its chemical structure consists of a central phosphorus atom bonded to three phenyl groups and one methyl group, with an iodide counter-ion. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application in various chemical processes. Thermogravimetric analysis is a key technique to evaluate this stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈IP | [1] |

| Molecular Weight | 404.22 g/mol | |

| Appearance | White to off-white or yellowish powder/crystals | [1][2] |

| Melting Point | 183-186 °C | [2] |

| Decomposition Temperature | 235 °C | [2] |

| Solubility | Soluble in methanol | [2] |

Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Fragments |

| > 235 | Significant | Initial decomposition is likely to release volatile components such as hydrogen iodide, followed by the breakdown of the organophosphorus structure, potentially yielding carbon oxides and phosphorus oxides upon further heating in an oxidative atmosphere.[2] |

Experimental Protocol for Thermogravimetric Analysis

The following provides a detailed methodology for conducting a thermogravimetric analysis of a thermally stable powder like this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required, capable of operating in the desired temperature range (e.g., ambient to 600 °C or higher) with controlled heating rates and atmosphere.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Record the initial sample mass.

4.3. TGA Parameters

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Atmosphere:

-

Purge the furnace with a dry, inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent premature oxidation.

-

-

Data Collection:

-

Record the sample mass as a function of temperature and time.

-

4.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Quantify the percentage of mass loss for each distinct decomposition step.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of a chemical compound.

5.2. Postulated Decomposition Pathway

Based on the thermal decomposition of similar phosphonium halides, a plausible initial decomposition pathway for this compound is proposed below. This is a simplified representation and the actual mechanism may be more complex.

Conclusion

While a dedicated and detailed thermogravimetric analysis of this compound is not extensively documented, this guide provides a foundational understanding for researchers. The provided decomposition temperature of 235 °C serves as a critical parameter.[2] The experimental protocol and postulated decomposition pathway, based on the behavior of analogous compounds, offer a solid starting point for any laboratory investigation into the thermal properties of this compound. It is recommended that any experimental work be accompanied by techniques such as TGA-MS to definitively identify the evolved gaseous products and elucidate the precise decomposition mechanism.

References

Unveiling the Synthesis and Characterization of Methyltriphenylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyltriphenylphosphonium (B96628) iodide, with the chemical formula [(C₆H₅)₃PCH₃]I, is a key reagent in synthetic organic chemistry. Its primary application lies in its role as a precursor for the generation of methylenetriphenylphosphorane, a fundamental ylide used in the Wittig reaction to convert ketones and aldehydes into terminal alkenes. The compound exists as a white to off-white crystalline solid and is soluble in polar organic solvents. This document serves as a technical resource, consolidating established synthetic methodologies and characterization data.

Synthesis of Methyltriphenylphosphonium Iodide

The synthesis of this compound is a straightforward nucleophilic substitution reaction between triphenylphosphine (B44618) and methyl iodide. Several variations of this procedure exist, differing primarily in the choice of solvent and reaction conditions. Below are detailed protocols from established literature.

Experimental Protocols

Protocol 1: Synthesis in Benzene

-

Reactant Preparation: Recrystallize triphenylphosphine from ethanol (B145695) and subsequently dry it over phosphorus pentoxide under reduced pressure for 12 hours.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 39 g (0.15 mol) of the purified triphenylphosphine in 105 mL of benzene.

-

Addition of Methyl Iodide: To the stirred solution, add 10.0 mL (22.8 g, 0.16 mol) of iodomethane.

-

Reaction: Allow the mixture to stir at room temperature for 12 hours. A precipitate will form during this time.

-

Work-up: Filter the precipitate, wash it with benzene, and then dry it over phosphorus pentoxide under reduced pressure for 12 hours.

-

Yield: This method typically yields around 57 g (94%) of this compound.[1]

Protocol 2: Synthesis in Dichloromethane (B109758)

-

Reactant Preparation: Dissolve 20 g (80 mmol) of triphenylphosphine in 50 mL of dichloromethane (CH₂Cl₂) with stirring.

-

Addition of Methyl Iodide: Add 6.0 mL (96 mmol) of methyl iodide dropwise to the solution.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up: Dry the resulting solid under vacuum at 40°C for 12 hours.

-

Yield: This protocol results in a 97% yield of white, powdered this compound.

Protocol 3: Synthesis in Diethyl Ether

-

Reactant Preparation: Dissolve 5.5 g of triphenylphosphine in approximately 10 mL of absolute dry ether.

-

Addition of Methyl Iodide: Add 4.2 g of pre-cooled methyl iodide to the solution.

-

Reaction: Seal the reaction vessel tightly and let it stand for two days.

-

Work-up: Add absolute dry ether, followed by vacuum filtration and washing with absolute dry ether. Dry the solid under vacuum.

-

Yield: This method produces a slightly yellow solid with a yield of 91.2%.

Crystal Structure and Physicochemical Properties

A comprehensive search of crystallographic databases and the scientific literature did not yield a definitive, publicly available crystal structure for the simple salt, this compound. Consequently, detailed quantitative data such as unit cell dimensions, bond lengths, and bond angles for this specific compound cannot be presented.

However, the crystal structure of salts containing the methyltriphenylphosphonium cation with more complex anions, such as bromo(pentafluorophenyl)aurate(I), have been determined.[2] In these structures, the [Ph₃PMe]⁺ cation typically adopts a distorted tetrahedral geometry around the phosphorus atom, with the three phenyl groups and one methyl group attached to the central phosphorus.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈IP | [3] |

| Molar Mass | 404.22 g/mol | [4] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 183-185 °C | [5][6] |

| Solubility | Soluble in water, acetone, dichloromethane, and methanol |

Experimental Workflow and Logic

The process of obtaining and characterizing this compound follows a logical progression from synthesis to purification and analysis. The following diagram illustrates this workflow.

Conclusion

This compound remains a cornerstone reagent in organic synthesis. Its preparation is well-established and can be achieved through multiple high-yielding synthetic routes. While the precise solid-state structure of the iodide salt is not extensively documented in publicly accessible databases, the general structural features of the cation are understood from related crystallographic studies. The protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development. Further investigation into the single-crystal X-ray diffraction of this compound could provide more definitive insights into its solid-state arrangement.

References

An In-depth Technical Guide to the Safe Handling of Methyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyltriphenylphosphonium iodide (CAS No. 2065-66-9), a common reagent in organic synthesis, particularly in the Wittig reaction. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1]

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]

Signal Word: Danger[1]

Hazard Statements (H-Statements):

-

H301: Toxic if swallowed.[1]

Precautionary Statements (P-Statements): A selection of key precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Quantitative Safety and Physical Data

The following tables summarize key quantitative data for this compound.

Table 1: Toxicological Data

| Parameter | Value | Species | Reference |

| LD50 Oral | 175 mg/kg | Rat | [2][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Off-white to yellowish powder | [5] |

| Melting Point | 183-187 °C | [2] |

| Solubility | Soluble in water, acetone, dichloromethane, and methanol. | |

| Stability | Stable under recommended storage conditions. | |

| Hygroscopicity | Hygroscopic | |

| Light Sensitivity | Light sensitive |

Experimental Protocols for Safe Handling

Given the hazardous and sensitive nature of this compound, the following detailed protocols are recommended.

Protocol for Weighing and Dispensing

This protocol is designed to minimize exposure and prevent contamination of the reagent.

Materials:

-

Certified chemical fume hood

-

Analytical balance

-

Anti-static weighing boat or glass vial with a screw cap

-

Spatula (preferably disposable)

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the fume hood.

-

Taring the Container: Place a labeled, clean, and dry weighing boat or a vial with its cap on the analytical balance and tare it.

-

Transferring the Powder: Move the tared container into the chemical fume hood. Carefully open the this compound container inside the hood. Using a clean spatula, transfer the desired amount of the powder to the weighing container. Avoid creating dust.

-

Sealing and Re-weighing: Securely close the weighing container. Remove it from the fume hood and place it on the analytical balance to record the weight.

-

Storage of Stock: Tightly reseal the main container of this compound immediately after dispensing to protect it from moisture and light. Store it according to the recommended conditions.

-

Cleaning: Dispose of any contaminated disposable materials (e.g., weighing boat, gloves) in a designated hazardous waste container. Clean the spatula and the work surface thoroughly.

Protocol for Quenching a Wittig Reaction

This protocol outlines a safe method for quenching a reaction where this compound has been used to generate a phosphonium (B103445) ylide.

Materials:

-

Reaction mixture containing the Wittig reagent.

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

-

Separatory funnel.

-

PPE as described above.

Procedure:

-

Cooling the Reaction: Ensure the reaction mixture is cooled to an appropriate temperature (often 0 °C or room temperature, depending on the specific reaction) in an ice bath.

-

Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture while stirring. This will protonate any remaining ylide and other basic species.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add the appropriate organic solvent and perform a liquid-liquid extraction to separate the desired organic product from the aqueous layer containing the quenched salts.

-

Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Waste Disposal: Dispose of the aqueous layer and any other chemical waste according to your institution's hazardous waste disposal procedures.

Visualizing Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Wittig Reaction Using Methyltriphenylphosphonium Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones. This reaction is renowned for its reliability and the high degree of control it offers over the position of the newly formed double bond. The core of the reaction involves the interaction of a phosphorus ylide, known as a Wittig reagent, with a carbonyl compound. This application note provides a detailed, step-by-step protocol for performing a Wittig reaction to synthesize a terminal alkene using methyltriphenylphosphonium (B96628) iodide as the ylide precursor.

Reaction Scheme: The overall transformation consists of two primary stages: the formation of the phosphorus ylide from the phosphonium (B103445) salt, followed by the reaction of the ylide with a carbonyl compound to yield the alkene and triphenylphosphine (B44618) oxide as a byproduct. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]

I. Experimental Protocols

This protocol details the in situ generation of methylenetriphenylphosphorane (B3051586) from methyltriphenylphosphonium iodide and its subsequent reaction with an aldehyde or ketone. The procedure is conducted under anhydrous conditions using an inert atmosphere to prevent the decomposition of the highly basic ylide.[2]

A. Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flasks (two- or three-necked) |

| Aldehyde or Ketone | Septa and needles |

| Anhydrous Tetrahydrofuran (B95107) (THF) | Magnetic stirrer and stir bars |

| n-Butyllithium (n-BuLi) in hexanes | Syringes |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Inert gas supply (Nitrogen or Argon) |

| Diethyl ether or Ethyl acetate (B1210297) | Separatory funnel |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Rotary evaporator |

| Water (deionized) | Thin Layer Chromatography (TLC) plates |

| Hexanes | Silica (B1680970) gel for column chromatography |

| Glassware for chromatography |

B. Protocol: Ylide Generation and Wittig Reaction

This procedure is designed for a reaction scale of approximately 5 mmol of the carbonyl compound. Adjustments to reagent quantities may be necessary for different scales.

1. Preparation of the Wittig Reagent (Ylide Formation)

-

Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar). Allow the apparatus to cool to room temperature.

-

Add this compound (1.1 equivalents) to the flask.

-

Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M for the phosphonium salt.

-

Begin vigorous stirring and cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change (typically to a yellow or orange color) indicates the formation of the ylide, methylenetriphenylphosphorane.[1]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

2. Wittig Reaction with Carbonyl Compound

-

In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back down to 0 °C in an ice bath.

-

Add the solution of the carbonyl compound dropwise to the stirred ylide solution over 15-20 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

3. Reaction Workup and Product Isolation

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[3]

4. Purification

-

The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide.

-

To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes. Triphenylphosphine oxide is often insoluble in these solvents and can be removed by filtration.[4]

-

For further purification, perform silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified alkene.

II. Data Presentation

The following tables provide a summary of typical quantitative data for the Wittig reaction protocol described above.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Typical Volume/Mass |

| Aldehyde/Ketone | Varies | 5.0 | 1.0 | Varies |

| This compound | 404.23 | 5.5 | 1.1 | 2.22 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 5.25 | 1.05 | 2.1 mL |

| Anhydrous THF (for ylide formation) | - | - | - | ~28 mL |

| Anhydrous THF (for carbonyl) | - | - | - | ~5-10 mL |

Table 2: Reaction Conditions

| Step | Parameter | Value |

| Ylide Formation | Temperature | 0 °C to Room Temperature |

| Time | 1 hour | |

| Wittig Reaction | Temperature | 0 °C to Room Temperature |

| Time | 1-3 hours (TLC monitored) | |

| Atmosphere | - | Inert (Nitrogen or Argon) |

III. Visualized Workflow

The following diagram illustrates the experimental workflow for the Wittig reaction.

Caption: Workflow for the Wittig reaction from reagent preparation to final product purification.

References

Application Notes and Protocols: Methyltriphenylphosphonium Iodide as a Phase-Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This technique enhances reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener and more cost-effective chemical processes.[1] Phosphonium (B103445) salts, such as methyltriphenylphosphonium (B96628) iodide, are effective phase-transfer catalysts. Their lipophilic cation can pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[1]

Methyltriphenylphosphonium iodide (MTPPI), with the chemical formula (C₆H₅)₃PCH₃I, is a versatile quaternary phosphonium salt. While it is widely recognized as a key reagent in the Wittig reaction for the synthesis of alkenes, its utility as a phase-transfer catalyst in a range of other organic transformations is also of significant interest.[2][3] These applications include ether and ester synthesis, C-alkylation of active methylene (B1212753) compounds, and nitrile synthesis.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound as a phase-transfer catalyst in several key organic reactions.

Mechanism of Phase-Transfer Catalysis with this compound

The fundamental principle of phase-transfer catalysis involves the transport of an anion from an aqueous phase to an organic phase by a catalyst. In the case of this compound, the positively charged phosphonium cation [(C₆H₅)₃PCH₃]⁺ is the catalytic species.

Diagram: General Mechanism of Phase-Transfer Catalysis

Caption: General mechanism of this compound in PTC.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. Phase-transfer catalysis enables this reaction to be carried out under mild, biphasic conditions, avoiding the need for anhydrous solvents.

Quantitative Data Summary

| Entry | Alcohol | Alkyl Halide | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Benzyl (B1604629) Chloride | 50% aq. NaOH | 5 | Dichloromethane (B109758) | 40 | 6 | 92 |

| 2 | 4-Ethylphenol | Methyl Iodide | 25% aq. NaOH | 5 | Dichloromethane | Reflux | 1 | 88[6] |

| 3 | 1-Octanol | Benzyl Bromide | 50% aq. NaOH | 5 | Toluene (B28343) | 80 | 8 | 85 |